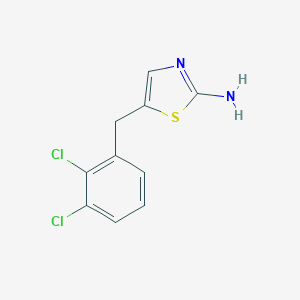

5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-8-3-1-2-6(9(8)12)4-7-5-14-10(13)15-7/h1-3,5H,4H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYYBLWDYNACNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. This document is intended to serve as a practical resource for researchers in drug discovery and organic synthesis, offering not only detailed experimental protocols but also the underlying scientific principles and rationale for the methodological choices. The synthesis is approached via the well-established Hantzsch thiazole synthesis, a reliable and versatile method for the construction of the thiazole ring.[3][4] The characterization section delineates a multi-faceted analytical workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the target compound. Throughout this guide, an emphasis is placed on experimental robustness and the logic behind procedural steps, ensuring a self-validating and reproducible scientific narrative.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring system is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities.[5] Derivatives of this heterocyclic motif have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[6] The versatility of the 2-aminothiazole core allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a substituted benzyl group at the 5-position, as in the case of this compound, offers a strategic avenue for exploring structure-activity relationships, with the dichlorinated phenyl ring providing a lipophilic and sterically defined substituent that can influence target binding and metabolic stability.

Synthesis of this compound

The synthesis of the target compound is achieved through a two-step process, commencing with the preparation of the key intermediate, an α-haloketone, followed by the classical Hantzsch thiazole synthesis.

Synthesis of the α-Haloketone Intermediate: 1-Bromo-3-(2,3-dichlorophenyl)propan-2-one

The preparation of the requisite α-haloketone can be approached through several synthetic routes. A common and effective method involves the Friedel-Crafts acylation of 1,2-dichlorobenzene.

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation. To a stirred solution of 1,2-dichlorobenzene (1.0 eq) and bromoacetyl bromide (1.1 eq) in a suitable solvent such as dichloromethane at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Work-up. Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Step 3: Purification. The solvent is removed under reduced pressure, and the crude product, 2-bromo-1-(2,3-dichlorophenyl)ethanone, is purified by column chromatography on silica gel.

A plausible alternative to the Friedel-Crafts reaction, which can sometimes suffer from regioselectivity issues, is the reaction of 2,3-dichlorophenylacetic acid. The acid can be converted to its acid chloride, followed by reaction with diazomethane and subsequent treatment with HBr to yield the desired α-bromoketone.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, in this case, thiourea, to form the thiazole ring.[3][4][7]

Reaction Mechanism:

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom of the α-haloketone, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea intermediate attacks the carbonyl carbon. The final step involves the dehydration of the resulting thiazoline intermediate to yield the aromatic 2-aminothiazole product.

Caption: Integrated Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~7.40 | d, 1H |

| ~7.25 | t, 1H |

| ~7.15 | d, 1H |

| ~6.80 | s, 1H |

| ~5.50 | s, 2H |

| ~4.10 | s, 2H |

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C2 (C-NH₂) |

| ~148.0 | C4 |

| ~138.0 | Aromatic C (quaternary) |

| ~133.0 | Aromatic C (quaternary, C-Cl) |

| ~131.0 | Aromatic C (quaternary, C-Cl) |

| ~130.0 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~115.0 | C5 |

| ~35.0 | Benzyl CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3250 | N-H stretch |

| 3100-3000 | C-H stretch |

| 2950-2850 | C-H stretch |

| ~1620 | C=N stretch |

| 1600-1450 | C=C stretch |

| ~1550 | N-H bend |

| 800-700 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Given the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.

-

Fragmentation Pattern: Common fragmentation pathways may include the cleavage of the benzyl C-C bond, leading to the formation of a dichlorobenzyl cation and a thiazole-containing radical, or vice versa.

Conclusion

This technical guide outlines a robust and well-documented approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The multifaceted characterization workflow ensures a high degree of confidence in the identity and purity of the final product, which is paramount for the integrity of subsequent biological and pharmacological studies.

References

- BenchChem. (2025).

- Khalifa M. E. (2017).

- MDPI. (2021).

- Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Scribd. Recent Developments and Biological Activities of 2-Aminothiazole.

- SynArchive. Hantzsch Thiazole Synthesis.

- YouTube. (2019). Synthesis of thiazoles.

- CUTM Courseware. Thiazole.

- Royal Society of Chemistry. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Google Patents. (1949).

- MDPI. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.

- ResearchGate. (2025).

- ResearchGate. (2021).

- Der Pharma Chemica. (2013).

- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.

- The Royal Society of Chemistry.

- Letters in Applied NanoBioScience. (2022).

- Heterocyclic Letters. (2023). Synthesis of (E)-N-(4-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)thiazol-2-yl)acetamide.

- ResearchG

- MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.

- PubMed Central. (2021).

- CymitQuimica. 5-(4-Chloro-benzyl)-thiazol-2-ylamine.

- Royal Society of Chemistry. (2023).

- ResearchGate. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.

- International Journal of Current Microbiology and Applied Sciences. (2016).

- Taylor & Francis Online. (2021).

- National Institutes of Health. (2022).

- Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.

Sources

- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. reddit.com [reddit.com]

- 5. redox.com [redox.com]

- 6. 1-(4-Bromo-2,3-dichlorophenyl)propan-1-one | C9H7BrCl2O | CID 177685661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Unveiling the Therapeutic Potential of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine: A Technical Guide to Biological Activity Profiling

Introduction: The Scientific Rationale for Investigation

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including clinically approved drugs.[1][2] Derivatives of this heterocyclic core have demonstrated a remarkable breadth of pharmacological activities, most notably in oncology and inflammatory diseases.[1][3][4][5] While direct experimental data on 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine is not yet prevalent in public-domain literature, its structural architecture—featuring the 2-aminothiazole core, a benzyl group, and dichlorination—strongly suggests a high probability of significant biological activity. The dichloro-benzyl moiety, in particular, is a common feature in potent enzyme inhibitors, often enhancing binding affinity through hydrophobic and halogen-bonding interactions.

This technical guide presents a comprehensive, field-proven framework for the systematic evaluation of the biological activity of this compound. It is designed for researchers in drug discovery and development, providing not just protocols, but the strategic thinking behind them. We will proceed with the hypothesis that this compound possesses anticancer and anti-inflammatory properties, and outline a multi-tiered approach to validate this hypothesis, from initial cytotoxicity screening to mechanistic elucidation.

Part 1: Anticancer Activity Evaluation

The significant anticancer potential of 2-aminothiazole derivatives is well-documented, with many exhibiting potent, nanomolar-level inhibitory activity against a wide array of human cancer cell lines.[1] A common mechanism of action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[6][7] The proposed investigative workflow is designed to first establish cytotoxic efficacy and then to explore a potential kinase inhibition mechanism.

Initial Cytotoxicity Screening: The MTT Assay

The first critical step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8][9]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

| Cancer Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HT-29 | Colorectal Adenocarcinoma | 7.8 |

| K562 | Chronic Myelogenous Leukemia | 1.2 |

Mechanistic Investigation: In Vitro Kinase Inhibition Assay

Given that many 2-aminothiazole derivatives function as kinase inhibitors[6], a direct assessment of the compound's effect on key oncogenic kinases (e.g., Src, Abl, EGFR, VEGFR) is a logical next step. An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide or protein by a specific kinase.[10][11]

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

-

Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., Src kinase), its specific substrate peptide, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.001 µM to 50 µM). Include a no-inhibitor control (DMSO vehicle).

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly produced ADP to ATP, and then measure the newly synthesized ATP through a luciferase/luciferin reaction, which generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: Proposed Anticancer Workflow & Signaling Pathway

Caption: Proposed workflow and hypothetical mechanism for anticancer activity.

Part 2: Anti-inflammatory Activity Evaluation

2-aminothiazole derivatives have also been reported to possess anti-inflammatory properties.[1] A key pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[12][13] We will investigate the compound's ability to suppress inflammatory responses in a cellular model.

Inhibition of Nitric Oxide Production

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators, including nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO, and is a standard method to screen for anti-inflammatory activity.[14][15]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 5-10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of inhibition of NO production relative to the vehicle control.

-

Cell Viability Check: Concurrently, run a parallel MTT assay on the treated RAW 264.7 cells to ensure that the observed reduction in NO is not due to cytotoxicity.[16]

Visualization: Proposed Anti-inflammatory Workflow & Signaling Pathway

Caption: Proposed workflow and hypothetical mechanism for anti-inflammatory activity.

Conclusion and Future Directions

This guide outlines a logical and efficient strategy for the initial biological characterization of this compound. Based on the robust pharmacology of the 2-aminothiazole class, there is a strong rationale to investigate its potential as both an anticancer and anti-inflammatory agent. The described protocols provide a solid foundation for generating the initial efficacy data.

Positive results from these assays would warrant a more in-depth mechanistic investigation, including:

-

Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.

-

Western Blot Analysis: Confirming the inhibition of specific signaling pathways in cells by measuring the phosphorylation status of key proteins (e.g., Akt, ERK, IκBα).[6]

-

In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer and inflammation.

By following this structured, hypothesis-driven approach, researchers can effectively and rigorously unlock the therapeutic potential of this promising compound.

References

- BenchChem. (2025). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.

- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 637-664.[1]

- Sung, B., et al. (2011). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochemical Pharmacology, 81(5), 555-565.[14]

- Martens, S. (2023). In vitro kinase assay. protocols.io.[12]

- Karaman, M., et al. (2022). Synthesis and anticancer properties of 2-aminothiazole derivatives.

- BenchChem. (2025). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.[6]

- Gupta, S. C., et al. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Journal of Clinical Immunology, 30(1), 19-27.

- Roche. (n.d.).

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.[9]

- Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide.[20]

- CLYTE Technologies. (2025).

- BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol.[13]

- Abcam. (n.d.). MTT assay protocol.[10]

- Wang, Y., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Anti-inflammatory and Anticancer Properties. Journal of Medicinal Chemistry, 61(13), 5645-5657.[22]

- National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay.

- Sarno, S., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(6), 3074-3091.[23]

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.[11]

- Wilson, R., et al. (2021). Small Molecule NF-κB Inhibitors as Immune Potentiators for Enhancement of Vaccine Adjuvants. Frontiers in Immunology, 12, 708915.[24]

- Sarno, S., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(21), 9656-9673.

- Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of Medicinal Chemistry, 61(1), 159-174.

- Engel, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(21), 9656-9673.[25]

- Karaman, M., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives.

- Journal of Chemical and Pharmaceutical Research. (2014).

- Lee, J., et al. (2010). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. Bulletin of the Korean Chemical Society, 31(8), 2249-2252.

- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.[27]

- Lee, J. Y., et al. (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability.

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.[3]

- Semantic Scholar. (2021).

- Revvity. (n.d.). In Vitro Kinase Assays.[28]

- ResearchGate. (2021).

- Nishida, K., et al. (2004). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS Immunology & Medical Microbiology, 41(2), 157-163.[17]

- Semantic Scholar. (2021).

- Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e71-e76.[18]

- Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 3(4), 250-257.[19]

- Hassan, A. S., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30541-30554.[29]

- ResearchGate. (2025).

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1497-1506.[30]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro kinase assay [protocols.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed exploration of the hypothesized mechanism of action for the novel compound, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. While direct research on this specific molecule is nascent, its structural features, particularly the 2-aminothiazole core and the dichlorobenzyl moiety, suggest a strong potential for significant biological activity. By drawing parallels with structurally related compounds, this document synthesizes a scientifically grounded overview of its likely molecular targets and cellular effects. We will delve into its potential as an enzyme inhibitor, an ion channel modulator, and an agent with anticancer and antimicrobial properties. Furthermore, this guide outlines robust experimental protocols to systematically validate these proposed mechanisms, providing a roadmap for future research and development.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] Compounds incorporating the 2-aminothiazole moiety have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The versatility of this core structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, combines this privileged scaffold with a dichlorinated benzyl group, a substitution pattern often associated with enhanced biological activity. While the precise mechanism of action for this specific compound is not yet fully elucidated, its chemical architecture points toward several plausible and compelling molecular interactions.

Hypothesized Mechanisms of Action

Based on the known activities of structurally analogous compounds, we can postulate several primary mechanisms through which this compound may exert its biological effects.

Enzyme Inhibition

Thiazole derivatives have been identified as potent inhibitors of various enzymes crucial for disease progression.

-

Succinate Dehydrogenase (SDH) Inhibition: Recent studies on thiazol-2-ylbenzamide derivatives have demonstrated significant interactions with succinate dehydrogenase (SDH), a key enzyme in both cellular respiration and tumorigenesis.[3] Molecular docking studies and SDH inhibition assays confirmed that these compounds could act as SDHIs.[3] The dichlorobenzyl group of this compound may facilitate binding within the active site of SDH, disrupting its function and leading to anti-proliferative or antifungal effects.

-

Dihydrofolate Reductase (DHFR) Inhibition: Certain thiazole derivatives have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[4] Inhibition of DHFR can lead to cell cycle arrest and apoptosis, making it a valuable target in cancer therapy.

Ion Channel Modulation

The 2-aminothiazole scaffold has been implicated in the modulation of various ion channels.

-

TRPV1 Antagonism: A structurally related compound, 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine, has been characterized as a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5] TRPV1 is a key integrator of nociceptive and inflammatory stimuli, making its antagonists promising candidates for the treatment of pain.[5] It is plausible that this compound could exhibit similar antagonistic properties at TRPV1.

-

Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[6] These antagonists act as negative allosteric modulators, suggesting a potential for this compound to modulate ZAC activity, which could have implications in neuroscience research.[6]

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented.

-

Cytotoxicity against Cancer Cell Lines: Thiazole-based compounds have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and K562, with IC50 values in the low micromolar range.[1] The dichlorobenzyl group may enhance this cytotoxicity, potentially through mechanisms such as DNA intercalation or inhibition of key cellular proliferation pathways.[1]

-

Disruption of Cellular Morphology: Studies on similar compounds have shown that they can dramatically disrupt the typical structure and morphology of target cells, as observed through scanning electron microscopy.[3]

Antimicrobial Activity

The 2-aminothiazole core is a feature of several antimicrobial agents. Thiazole derivatives have shown promising activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[7][8] This broad-spectrum activity suggests that this compound could be a valuable lead compound in the development of new anti-infective therapies.

Proposed Experimental Validation

To rigorously test these hypothesized mechanisms, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation Workflow

A logical workflow for identifying and validating the molecular targets of this compound is outlined below.

Caption: A stepwise workflow for the validation of the mechanism of action.

Detailed Experimental Protocols

-

Preparation of Mitochondria: Isolate mitochondria from a relevant cell line (e.g., HepG2) or tissue using differential centrifugation.

-

Assay Buffer: Prepare a buffer containing potassium phosphate, magnesium chloride, and succinate.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Procedure:

-

Add isolated mitochondria to the assay buffer.

-

Add the test compound at various concentrations and incubate.

-

Initiate the reaction by adding a chromogenic substrate (e.g., MTT).

-

Measure the absorbance at the appropriate wavelength to determine the rate of formazan production, which is proportional to SDH activity.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT-based cytotoxicity assay.

Data Summary of Related Compounds

To provide context for the potential potency of this compound, the following table summarizes the reported activities of structurally similar compounds.

| Compound Class | Target/Activity | Reported Potency (IC50/EC50) | Reference |

| Thiazole-based derivatives | Cytotoxicity (HeLa, K562) | 8.5 µM - 15.1 µM | [1] |

| Thiazol-2-ylbenzamides | Antifungal (S. scleotiorum) | 0.65 mg/L - 0.72 mg/L | [3] |

| Thiazol-2-ylbenzamides | Antifungal (R. solani) | 0.87 mg/L - 1.08 mg/L | [3] |

| N-(thiazol-2-yl)-benzamides | ZAC Antagonism | 1-3 µM | [6] |

| Thiazolo[4,5-d]pyridazines | DHFR Inhibition | 0.06 µM | [4] |

Conclusion and Future Directions

This compound is a promising chemical entity with the potential for diverse and potent biological activities. Based on its structural similarity to known bioactive molecules, it is hypothesized to act through mechanisms including enzyme inhibition, ion channel modulation, and direct cytotoxicity to cancerous or microbial cells. The experimental workflows and protocols outlined in this guide provide a clear and robust framework for elucidating its precise mechanism of action. Future research should focus on a systematic evaluation of these potential targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

- N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide. Benchchem.

- Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist. PubMed.

- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.

- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZIMIDAZOLE BASED THIAZOLYL AMINES. Rasayan Journal of Chemistry.

- Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.

- 5-Benzyl-1,3-thiazol-2-amine. PubChem.

- Synthesis and Biological Evaluation of Thiazole Derivatives.

- 5-(2-Chloro-benzyl)-thiazol-2-ylamine.

- Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI.

- Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride deriv

- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.

- 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide. EvitaChem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.

- 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). Acta Crystallographica Section E.

- Benzyl-N-[4-(2-hydroxyethyl)

- Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][5][6]thiadiazole (MTDZ) in male and female mice. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System [mdpi.com]

An In-depth Technical Guide to the In Vitro Screening of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine

Foreword: The Rationale for a Tiered Screening Approach

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] Molecules containing this five-membered heterocycle, which incorporates both sulfur and nitrogen, have been shown to interact with a variety of biological targets, such as kinases and other enzymes.[1][3] The compound 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine, with its distinct dichlorobenzyl substitution, presents a unique chemical entity for which the biological activity is not yet characterized. This guide outlines a logical, tiered in vitro screening cascade designed to first assess its general cytotoxic effects and then to probe for more specific inhibitory activities against key enzyme families implicated in disease pathology. This structured approach ensures a cost-effective and scientifically rigorous evaluation, starting with broad, cell-based assays and progressing to specific, target-oriented biochemical assays.

Part 1: Foundational Screening - Assessing General Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability. This foundational screen identifies the concentration range at which the compound exhibits biological activity, from subtle effects on proliferation to overt cytotoxicity. This information is critical for designing subsequent, more targeted assays, ensuring that observed effects in those assays are not simply a consequence of broad toxicity. We will employ the well-established XTT assay for this purpose.[4][5]

Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells.[4] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble formazan product, the amount of which is directly proportional to the number of living cells.[4][5]

Materials:

-

Target cell line (e.g., HeLa, A549, or a panel of cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO)

-

XTT labeling reagent and electron coupling reagent (commercially available kits are recommended)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron coupling solution).

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the background absorbance from the test absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[5]

-

Data Presentation: Example Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 48 | 15.2 |

| A549 | 48 | 28.7 |

| MCF-7 | 48 | 12.5 |

Workflow Visualization

Caption: Workflow for the XTT cell viability assay.

Part 2: Target-Focused Screening - Kinase and Phosphatase Inhibition

Given that thiazole-containing compounds are known to inhibit protein kinases and phosphatases, a logical next step is to screen this compound against panels of these enzymes.[1][3] These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7]

Experimental Protocol: Kinase Inhibitor Screening (Z'-LYTE™ Assay)

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based biochemical assay that is highly amenable to high-throughput screening.[8] It measures the amount of phosphorylated versus non-phosphorylated peptide substrate, providing a direct measure of kinase activity.

Materials:

-

Purified kinases of interest (a panel is recommended)

-

Kinase-specific peptide substrates (coumarin-labeled)

-

ATP

-

Z'-LYTE™ Development Reagent

-

This compound

-

Assay buffer

-

384-well plates

Step-by-Step Methodology:

-

Assay Preparation:

-

Prepare a solution of the test compound at various concentrations in the assay buffer.

-

In a 384-well plate, add the test compound, the kinase, and the specific peptide substrate.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the Z'-LYTE™ Development Reagent. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement:

-

Measure the fluorescence emission at two wavelengths (e.g., 447 nm for coumarin and 520 nm for fluorescein) using a FRET-compatible plate reader.

-

The ratio of the two emission intensities is used to calculate the percentage of phosphorylation.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Experimental Protocol: Phosphatase Inhibitor Screening (Fluorimetric Assay)

A common method for screening phosphatase inhibitors involves the use of a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[6][9] Dephosphorylation of DiFMUP by a phosphatase yields a highly fluorescent product, allowing for the quantification of enzyme activity.[6]

Materials:

-

Purified phosphatases of interest (e.g., PTP1B, SHP2)

-

DiFMUP substrate

-

This compound

-

Assay buffer

-

96- or 384-well black plates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Assay Setup:

-

In a black microplate, add the assay buffer, the test compound at various concentrations, and the purified phosphatase.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the DiFMUP substrate.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dephosphorylated product (e.g., ~358 nm excitation and ~450 nm emission).

-

-

Data Analysis:

-

Calculate the percent inhibition of phosphatase activity for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Data Presentation: Example Enzyme Inhibition Data

| Target Enzyme | Assay Type | IC₅₀ (µM) |

| Kinase A | Z'-LYTE™ | 8.9 |

| Kinase B | Z'-LYTE™ | > 100 |

| PTP1B | DiFMUP | 22.4 |

| SHP2 | DiFMUP | > 100 |

Workflow Visualization

Caption: A tiered approach for in vitro screening.

Part 3: Elucidating the Mechanism of Action

Should the initial screens identify potent and selective activity, further studies are warranted to elucidate the mechanism of action (MoA).[10][11] These studies are crucial for understanding how the compound exerts its effects at a molecular level.[12]

Strategies for MoA Studies:

-

Proteomics: Mass spectrometry-based approaches can identify the direct protein targets that bind to the small molecule.[11]

-

RNAi Screening: Genetic perturbations can reveal the specific genes and pathways involved in the compound's effects.[11]

-

Expression Profiling: Analyzing changes in gene expression following treatment can provide a "signature" of the compound's activity, which can be compared to libraries of compounds with known MoAs.[11]

-

Structural Biology: Determining the crystal structure of the compound bound to its target protein can provide a detailed view of the molecular interactions.[10][12]

These advanced techniques, while resource-intensive, provide invaluable insights that can guide the optimization of the compound into a potential therapeutic lead.[10]

Conclusion

This guide provides a comprehensive and technically grounded framework for the initial in vitro screening of this compound. By employing a tiered approach that begins with broad cytotoxicity assessment and progresses to specific enzyme inhibition assays, researchers can efficiently and effectively characterize the biological activity of this novel compound. The detailed protocols and underlying scientific principles described herein are designed to ensure data integrity and to provide a solid foundation for any subsequent drug discovery and development efforts.

References

- Chen, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.

- Ayati, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.

- National Center for Biotechnology Information. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Int J Mol Sci, 21(15), 5262.

- Chen, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.

- A-Star Research. (n.d.). The Role of Thiazole Amino Acids in Modern Drug Discovery.

- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.

- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- Eurofins Discovery. (n.d.). Phosphatase Profiling Solutions - Screen & Profile.

- PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review.

- Reaction Biology. (n.d.). Phosphatase Assay Service.

- Wikipedia. (n.d.). MTT assay.

- BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.

- Botany.Online. (2024). A review on thiazole based compounds & it's pharmacological activities.

- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.

- Reaction Biology. (n.d.). Kinase Screening Assay Services.

- Ayati, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 12. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Thiazole Moiety as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide: 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine: A Scaffolding Approach for Novel Enzyme Inhibition

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions have established it as a "privileged scaffold" in the design of biologically active molecules.[2] Derivatives of this versatile core are found in a wide array of approved therapeutics and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The 2-aminothiazole motif, in particular, is a key pharmacophore that frequently imparts high-affinity binding to biological targets.[1] This guide focuses on a specific, promising derivative, this compound, and outlines a comprehensive strategy for its investigation as a potential enzyme inhibitor, leveraging the wealth of knowledge surrounding the broader thiazole class.

Rationale for Investigating this compound as an Enzyme Inhibitor

The structure of this compound presents a compelling starting point for an enzyme-targeted drug discovery program. The rationale is built upon two key components: the established bioactivity of the thiazole core and the modulatory effects of its substituents.

-

The 2-Aminothiazole Core: This group is a potent hydrogen bond donor and acceptor, enabling it to anchor within the active sites of various enzymes.[1]

-

The 5-Benzyl Group: The benzyl substituent at the 5-position provides a critical hydrophobic element for interacting with non-polar pockets in a target protein. Its flexibility allows for conformational adaptation to the active site topology.

-

The 2,3-Dichloro Substitution: Halogen atoms, particularly chlorine, are known to modulate a compound's physicochemical properties. They can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability.[5] The specific 2,3-substitution pattern creates a distinct electronic and steric profile compared to other dichlorinated analogues.[6]

Extensive research has demonstrated the capacity of substituted thiazoles to inhibit a diverse range of enzyme classes, validating the potential of this scaffold. Notable examples include:

-

Kinase Inhibitors: The thiazole scaffold is a key feature in many inhibitors of kinases crucial to cancer progression, such as VEGFR-2.[5]

-

Tubulin Polymerization Inhibitors: Several 2,4-disubstituted thiazole derivatives have shown potent cytotoxic activity by inhibiting tubulin polymerization, a key target in cancer chemotherapy.[7]

-

Cyclooxygenase (COX) Inhibitors: Thiazole carboxamide derivatives have been successfully designed as selective inhibitors of COX-1 and COX-2 enzymes, which are implicated in inflammation and cancer.[8]

-

Other Key Enzymes: Thiazole derivatives have also been identified as potent inhibitors of Pin1 (a peptidyl prolyl isomerase involved in cancer)[9], Carbonic Anhydrases (implicated in glaucoma and other diseases)[10], Deoxyribonuclease I (DNase I), and 5-Lipoxygenase (5-LO) (involved in neuroinflammation).[3]

This collective evidence provides a strong, logical foundation for hypothesizing that this compound is a high-potential candidate for screening against various enzyme targets.

In Silico Assessment: A Primary Screen for Target Identification

Before committing to resource-intensive synthesis and wet-lab screening, a computational approach is essential for prioritizing potential enzyme targets. Molecular docking is an indispensable tool for predicting the binding affinity and conformation of a small molecule within a protein's active site.[11] This in silico method allows for the rapid virtual screening of our lead compound against a library of clinically relevant enzyme structures.[11][12]

The primary objective of this phase is to generate a shortlist of high-probability targets by estimating the binding energy of the compound in the active site of each enzyme. A more negative binding energy generally indicates a more favorable interaction.[13]

Caption: Computational workflow for target identification.

Molecular docking studies for analogous thiazole derivatives have successfully predicted interactions with key active site residues, which were later confirmed by in vitro assays.[7][11] This strong correlation between computational and experimental data underscores the value of this initial screening phase.

Experimental Validation: A Framework for In Vitro Analysis

Following the identification of promising targets via in silico methods, a systematic experimental validation is required. This process involves chemical synthesis followed by robust biochemical assays to quantify the compound's inhibitory activity.

Proposed Synthetic Route

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a common and effective method. A plausible route for this compound would involve the cyclocondensation reaction of a thiourea with an α-haloketone.

-

Synthesis of the α-haloketone intermediate: 1-(2,3-dichlorophenyl)propan-2-one would first be brominated using a suitable agent like N-Bromosuccinimide (NBS) to yield 1-bromo-1-(2,3-dichlorophenyl)propan-2-one.

-

Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea in a suitable solvent such as ethanol, typically under reflux, to yield the target compound, this compound.[14]

The final product must be purified (e.g., via column chromatography or recrystallization) and its structure confirmed using standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).[2][15]

Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a standard biochemical assay to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of potency.[16] This is a functional assay that directly measures the effect of the compound on the enzyme's catalytic activity.[16]

Objective: To determine the IC50 value of this compound against a selected target enzyme.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

This compound (test compound)

-

Known inhibitor for the target enzyme (positive control)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

DMSO (for dissolving the test compound)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer, depending on the detection method)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.[17]

-

Assay Setup: On a 96-well plate, set up the following wells:

-

Blank Wells: Assay buffer only (for background subtraction).

-

Negative Control (100% Activity): Enzyme, substrate, and buffer with DMSO (at the same final concentration as test wells).

-

Positive Control: Enzyme, substrate, and a known inhibitor at a concentration expected to produce high inhibition.

-

Test Wells: Enzyme, substrate, and varying concentrations of the test compound.

-

-

Pre-incubation: Add the enzyme and the test compound (or control inhibitor/DMSO) to the appropriate wells. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously (a multichannel pipette is recommended).

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the rate of product formation (or substrate depletion) over time by taking readings at regular intervals. It is crucial to use the initial linear portion of the reaction curve (initial velocity, V₀) for calculations.[18]

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Caption: Experimental workflow for IC50 determination.

Follow-up: Mechanism of Action (MOA) Studies

Once a compound demonstrates significant inhibitory activity, determining its mechanism of action (MOA) is a critical next step.[17] These experiments elucidate how the inhibitor interacts with the enzyme and substrate. The primary method involves measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.[17][18]

By performing the enzyme assay with a fixed concentration of the inhibitor across a range of substrate concentrations (spanning below and above the Michaelis constant, Km), one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing changes in the kinetic parameters Vmax and Km.[17]

Data Interpretation and Future Directions

The results from the in vitro assays provide the quantitative data needed to evaluate the compound's potential.

Hypothetical Data Summary:

| Target Enzyme | IC50 (µM) of this compound | Known Inhibitor (Control) IC50 (µM) | Inhibition Type |

| Kinase A | 0.85 ± 0.12 | 0.15 ± 0.03 | ATP-Competitive |

| Protease B | 12.5 ± 2.1 | 1.1 ± 0.2 | Non-competitive |

| COX-2 | > 100 | 0.05 ± 0.01 | N/A |

| DNase I | 5.2 ± 0.9 | 346 ± 25[3] | To be determined |

This table contains hypothetical data for illustrative purposes.

Based on these results, future efforts would focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.[9] This involves systematically modifying the substituents on the benzyl and thiazole rings to understand which chemical features are critical for activity.

-

Selectivity Profiling: Screening the compound against a panel of related enzymes to ensure it does not have significant off-target effects, which could lead to toxicity.

-

Cell-Based Assays: Progressing the most promising compounds into cellular models to confirm their activity in a more biologically relevant context.[16]

-

In Vivo Studies: Ultimately, evaluating the efficacy and safety of lead candidates in animal models of the targeted disease.

Conclusion

This compound represents a molecule of high interest for enzyme inhibitor discovery. Its structure is firmly rooted in the well-validated thiazole scaffold, which has a proven track record in medicinal chemistry. By employing a logical, integrated approach that begins with in silico screening to identify high-probability targets and progresses through rigorous in vitro validation and MOA studies, researchers can efficiently and effectively explore the therapeutic potential of this compound. The framework presented in this guide provides a robust pathway for unlocking the value of this and similar thiazole derivatives in the ongoing search for novel and effective enzyme inhibitors.

References

- BenchChem. (2025). Unlocking Precision: A Comparative Guide to the Computational Docking of Thiadiazole Derivatives in Drug Discovery. BenchChem.

- Logofet, M., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions, 381, 110542.

- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog.

- Chen, H., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5871-5878.

- Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.

- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.

- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.

- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5885.

- ResearchGate. (2025). Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. ResearchGate.

- National Institutes of Health. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. NIH.

- Al-Ostath, R. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29895–29910.

- Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19636–19647.

- ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube.

- ResearchGate. (2012). In vitro enzymatic assay. ResearchGate.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

- Letters in Applied NanoBioScience. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience.

- Moshang Chemical. (n.d.). 5-(3,4-dichloro-benzyl)-[9][12][19]thiadiazol-2-ylamine. Moshang Chemical.

- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine. PubChem.

- ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.

- Angene. (n.d.). 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine, 96%+ (HPLC), C9H8ClN3S, 5 grams. Angene.

- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.

- Semantic Scholar. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.

- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS.

- MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.

- BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.

- National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. NIH.

- Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar.

- Journal of Advanced Pharmacy Education & Research. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. JAPER.

- PubMed. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][3][10][12]thiadiazole (MTDZ) in male and female mice. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpcat.com [ijpcat.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bepls.com [bepls.com]

- 15. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Benzyl-Thiazol-2-ylamine Derivatives

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzyl-thiazol-2-ylamine derivatives, a class of compounds demonstrating significant therapeutic potential across various biological targets. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of facts to dissect the causal relationships between molecular structure and biological function. We will delve into the synthetic strategies, key experimental validations, and the underlying mechanistic principles that govern the efficacy of these promising molecules.

The Benzyl-Thiazol-2-ylamine Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, a structural feature present in numerous biologically active natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] The 2-aminothiazole moiety, in particular, serves as a versatile building block in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules.[2][3] The incorporation of a benzyl group introduces a crucial lipophilic component and provides a vector for exploring a wide chemical space through aromatic substitution, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties.

The general structure of benzyl-thiazol-2-ylamine derivatives allows for systematic modifications at three key positions, each contributing to the overall biological activity:

-

The Benzyl Moiety (R¹): Substituents on the phenyl ring can modulate electronic properties, steric hindrance, and lipophilicity.

-

The Thiazole Core (R² and R³): Modifications at the C4 and C5 positions of the thiazole ring can influence the molecule's geometry and interaction with target proteins.

-

The Amine Linker (R⁴): Substitution on the amine nitrogen can affect the compound's basicity, hydrogen bonding capacity, and overall conformation.

A thorough understanding of how alterations at these positions impact biological activity is the cornerstone of rational drug design for this class of compounds.

Synthetic Strategies: Building the Benzyl-Thiazol-2-ylamine Core

The primary and most versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1][4] This classical condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative. The versatility of this method lies in the ready availability of a wide variety of starting materials, allowing for the introduction of diverse substituents on both the thiazole ring and the exocyclic amine.

Experimental Protocol: Hantzsch Synthesis of N-benzyl-4-phenylthiazol-2-amine

Objective: To synthesize a representative benzyl-thiazol-2-ylamine derivative.

Materials:

-

N-benzylthiourea

-

2-bromoacetophenone

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve N-benzylthiourea (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add 2-bromoacetophenone (1 mmol) to the solution.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the mechanism.

-

Reflux Conditions: Heating the reaction mixture increases the rate of reaction, leading to a higher yield in a shorter time.

-

Optional Base: While the reaction can proceed without a base, the addition of a weak base like triethylamine can neutralize the HBr formed during the reaction, potentially improving the yield and preventing side reactions.

Caption: Hantzsch synthesis workflow for benzyl-thiazol-2-ylamine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzyl-thiazol-2-ylamine derivatives is highly dependent on the nature and position of substituents. The following sections summarize key SAR findings from various studies, focusing on antimicrobial and anticancer activities.

Antimicrobial Activity

Benzyl-thiazol-2-ylamine derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[5][6][7][8]

Key SAR Observations:

-

Substituents on the Benzyl Ring:

-

Electron-withdrawing groups (EWGs): Halogens (F, Cl, Br) and nitro groups at the para or meta positions of the benzyl ring generally enhance antibacterial activity.[9] This is likely due to the increased electrophilicity of the aromatic ring, which may favor interactions with the target site.

-

Electron-donating groups (EDGs): Methoxy or methyl groups can either increase or decrease activity depending on their position and the specific microbial strain.

-

-

Substituents on the Thiazole Ring:

-

A phenyl group at the C4 position of the thiazole ring is often associated with good antimicrobial activity.[10]

-

Substitution at the C5 position is generally less explored but can influence the overall conformation of the molecule.

-

-

Modifications of the Amine Linker:

-

The presence of a secondary amine (NH) is often crucial for activity, as it can act as a hydrogen bond donor.

-

Acylation of the amine group can modulate the compound's lipophilicity and cell permeability.

-

| Compound | R¹ (Benzyl) | R² (Thiazole C4) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| 1 | H | Phenyl | 64 | 128 |

| 2 | 4-Cl | Phenyl | 16 | 32 |

| 3 | 4-NO₂ | Phenyl | 8 | 16 |

| 4 | 4-OCH₃ | Phenyl | 32 | 64 |

Table 1: Representative SAR data for the antimicrobial activity of benzyl-thiazol-2-ylamine derivatives. (Data synthesized from multiple sources for illustrative purposes).

Anticancer Activity